

Application Note: Gravimetric Determination of Sulfate Using Barium Chloride

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Compound of Interest		
Compound Name:	Barium chloride	
Cat. No.:	B081061	Get Quote

Introduction

Gravimetric analysis is a highly accurate and precise quantitative method for determining the amount of a substance by selective precipitation of the analyte from an aqueous solution.[1][2] [3][4] The gravimetric determination of sulfate is a classic analytical technique that relies on the precipitation of sulfate ions (SO₄²⁻) as highly insoluble barium sulfate (BaSO₄) upon the addition of a **barium chloride** (BaCl₂) solution.[1][5][6] The precipitate is then collected by filtration, washed, dried or ignited, and weighed.[2][4] From the mass of the BaSO₄ precipitate, the amount of sulfate in the original sample can be calculated. This method is applicable to the analysis of sulfate in various samples, including water, industrial effluents, and pharmaceutical substances.[4][6][7][8]

The fundamental precipitation reaction is: $Ba^{2+}(aq) + SO_4^{2-}(aq) \rightarrow BaSO_4(s)[1]$

To ensure the formation of a pure precipitate with large, easily filterable crystals, the precipitation is carried out in a hot, acidic solution.[1][5][9] The addition of hydrochloric acid (HCl) prevents the precipitation of other barium salts like carbonate or phosphate, which are soluble in acidic media.[10] A "digestion" period, where the precipitate is left in the hot mother liquor, promotes recrystallization and reduces impurities.[6][9][10]

Applications in Research and Drug Development

• Purity Analysis of Raw Materials: Used to determine the sulfate content in inorganic salts and other raw materials used in drug formulation.



- Water Quality Monitoring: A standard method for measuring sulfate concentration in drinking, surface, and saline water, as well as industrial waste.[6][7]
- Analysis of Finished Products: Can be used to quantify sulfate in certain drug substances or to test for sulfate as an impurity.
- Industrial Effluent Testing: Measures sulfate levels in industrial discharge to ensure compliance with environmental regulations.[8][11]

Quantitative Data Summary

The following tables summarize the key reagents, equipment, and experimental parameters for the gravimetric analysis of sulfates.

Table 1: Reagents and Materials

Reagent/Material	Specification	Purpose
Barium Chloride (BaCl ₂) Solution	0.1 M or 5-10% (w/v)	Precipitating agent.[2][6] [9]
Hydrochloric Acid (HCl)	Concentrated or 6 M	Acidification to prevent coprecipitation.[2][5][6]
Silver Nitrate (AgNO₃) Solution	~0.1 M in dilute HNO₃	To test for the absence of chloride ions in washings.[5][6]
Unknown Sulfate Sample	Dried at 110-120 °C	The analyte to be quantified.[5]
Ashless Filter Paper	Quantitative grade	For filtering the precipitate; leaves no residue upon ignition.[5][9]
Porcelain Crucibles and Lids		To hold the precipitate for ignition and weighing.[5]
Analytical Balance	Precision of ±0.0001 g	For accurate weighing of the sample and precipitate.[9]
Muffle Furnace	Capable of 800 °C	For igniting the precipitate to a constant mass.[6]



| Desiccator | | For cooling dried samples and crucibles without moisture absorption.[5][6] |

Table 2: Key Experimental Parameters

Parameter	Typical Value/Condition	Rationale
Sample Mass	0.3 - 0.5 g	Provides a sufficient mass of precipitate for accurate weighing.[5][9]
Solution Acidity	pH 4.5 - 5, plus 1-2 mL conc. HCl	Prevents precipitation of barium salts of weak acids.[6] [10]
Precipitation Temperature	Near boiling (~90 °C)	Promotes the formation of larger, purer crystals.[6][9]
Digestion Period	1 hour to overnight at 80-90 °C	Allows for crystal growth (Ostwald ripening) and reduces co-precipitation.[6][9]

| Ignition Temperature | 800 $^{\circ}$ C | Ensures complete removal of the filter paper and any volatile impurities.[6] |

Table 3: Common Interferences and Mitigation Strategies



Interfering Ion	Effect	Mitigation Strategy
Nitrate (NO ₃ ⁻), Chlorate (ClO ₃ ⁻)	Co-precipitation as barium salts, causing high results. [9]	Remove from the solution before precipitation if present in high concentrations.[9]
Chloride (Cl ⁻)	Co-precipitation as barium chloride, causing high results.	Slow addition of BaCl ₂ ; thorough washing of the precipitate.[9]
Calcium (Ca ²⁺), Strontium (Sr ²⁺)	Co-precipitation as sulfates, causing high results.	Can be challenging; may require separation prior to analysis.
Iron (Fe ³⁺), Aluminum (Al ³⁺)	Co-precipitation of hydroxides or basic sulfates.	Maintain sufficient acidity.

| Suspended Matter, Silica | Can be filtered and weighed with the precipitate, causing high results. | Preliminary filtration of the sample solution.[7] |

Experimental Protocol

This protocol provides a detailed methodology for the gravimetric determination of sulfate in a soluble salt sample.

- 1. Preparation of Crucibles a. Clean three porcelain crucibles and their lids. b. Heat them in a muffle furnace at 800 °C for at least 30 minutes. c. Transfer the crucibles and lids to a desiccator to cool to room temperature. d. Weigh each crucible with its lid accurately on an analytical balance. e. Repeat the heating, cooling, and weighing cycle until a constant mass (±0.3 mg) is achieved.
- 2. Sample Preparation and Dissolution a. Dry the unknown sulfate sample in an oven at 110-120 °C for 1-2 hours and cool in a desiccator.[5] b. Accurately weigh by difference three portions of the dried sample, each about 0.5 g, into separate 400 mL beakers.[5][9] c. To each beaker, add approximately 200 mL of deionized water and 0.5 mL of concentrated HCI.[5] Stir with a glass rod until the sample is fully dissolved. Leave the stirring rod in the beaker.

Methodological & Application





- 3. Precipitation a. Heat the solutions on a hot plate to just below boiling (~90 °C).[5][6] b. In a separate beaker, warm a 5% BaCl₂ solution. c. Slowly add the warm BaCl₂ solution dropwise to the hot sample solution while stirring continuously.[6][9] Add an excess of the BaCl₂ solution to ensure complete precipitation. d. Allow the BaSO₄ precipitate to settle. Test for completeness by adding a few more drops of BaCl₂ to the clear supernatant. If more precipitate forms, add an additional 5 mL of BaCl₂ solution.[5][9]
- 4. Digestion of the Precipitate a. Cover the beakers with a watch glass and leave them on the hot plate at a lower temperature (80-90 °C) to digest for at least one hour, or preferably overnight.[6] Do not boil the solution.[5] b. The supernatant liquid should be clear after digestion.
- 5. Filtration and Washing a. Set up a filtration apparatus using a funnel and quantitative ashless filter paper. b. Wet the filter paper with hot deionized water to ensure it is properly seated in the funnel. c. Decant the clear supernatant from the beakers through the filter paper, minimizing disturbance of the precipitate. d. Wash the precipitate in the beaker with several small portions of hot deionized water, decanting the washings through the filter. e. Using a stream of hot water from a wash bottle and a rubber policeman, quantitatively transfer all the precipitate from the beaker onto the filter paper.[5] f. Continue washing the precipitate on the filter paper with hot deionized water until the washings are free of chloride ions. To check this, collect a few mL of the filtrate in a test tube and add a few drops of silver nitrate solution. The absence of turbidity indicates that the washing is complete.[6][9]
- 6. Drying and Ignition a. Carefully remove the filter paper containing the precipitate from the funnel, fold it, and place it into a pre-weighed crucible.[9] b. Place the crucible in a muffle furnace. Slowly increase the temperature to char the filter paper without it bursting into flame. c. Once the paper is charred, increase the temperature to 800 °C and ignite for at least one hour.

 [6] d. Remove the crucible, cool it in a desiccator, and weigh it. e. Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.
- 7. Calculation a. Calculate the mass of the BaSO₄ precipitate by subtracting the mass of the empty crucible. b. Calculate the percentage of sulfate (SO₄²⁻) in the original sample using the following formula:

Visualizations



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Caption: Workflow for Gravimetric Determination of Sulfate.

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// Logical relationships SlowAddition [label="Slow Addition", shape=plaintext, fontcolor="#202124"]; Digestion [label="Digestion", shape=plaintext, fontcolor="#202124"]; Acidity [label="Acidity (HCl)", shape=plaintext, fontcolor="#202124"];

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Caption: Factors Influencing Barium Sulfate Precipitation.



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